molecular formula C21H15ClN4O B12894077 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline CAS No. 159586-84-2

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline

Cat. No.: B12894077
CAS No.: 159586-84-2
M. Wt: 374.8 g/mol
InChI Key: MEJZYXVMNFPFPS-UHFFFAOYSA-N
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Description

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline typically involves multiple steps. One common method starts with the preparation of 2-chloroquinoline-3-carbaldehyde, which is then subjected to a series of reactions to introduce the phenyl, isonicotinyl, and hydrazino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline stands out due to its unique combination of functional groups, which confer specific properties and activities not found in other similar compounds. Its potential for diverse applications in chemistry, biology, medicine, and industry highlights its significance .

Biological Activity

2-Phenyl-4-isonicotinyl-hydrazino-6-chloro-quinoline is a synthetic compound that integrates a quinoline structure with hydrazine and isonicotinyl moieties. This unique combination is believed to enhance its biological activity, making it a subject of interest in pharmacological research. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The compound features a chloro group at the 6-position of the quinoline ring, which is known to contribute significantly to its biological properties. The presence of hydrazino and isonicotinyl groups further diversifies its potential applications.

Structural Feature Description
Quinoline Core A bicyclic structure known for various pharmacological activities.
Hydrazino Group Enhances reactivity and potential interactions with biological targets.
Isonicotinyl Moiety Associated with antitubercular activity and other therapeutic effects.
Chloro Substituent Imparts unique electronic properties influencing biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial DNA synthesis and cell wall integrity, leading to cell death.

Anticancer Potential

The anticancer activity of this compound has been evaluated against multiple cancer cell lines. In vitro studies reveal that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Notably, it demonstrated submicromolar GI50 values across a range of tumor types, including leukemia and breast cancer.

Case Studies

  • Cytotoxicity Evaluation : In a study involving 60 cancer cell lines, this compound exhibited potent cytotoxic effects, particularly against hematological malignancies.
  • Mechanism of Action : The compound was found to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
  • Antiviral Activity : Investigations into its antiviral properties are ongoing, focusing on its ability to inhibit viral replication in vitro.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • DNA Intercalation : Its planar structure allows for intercalation into DNA, disrupting replication processes in both bacterial and cancer cells.

Properties

CAS No.

159586-84-2

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

N'-(6-chloro-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide

InChI

InChI=1S/C21H15ClN4O/c22-16-6-7-18-17(12-16)20(13-19(24-18)14-4-2-1-3-5-14)25-26-21(27)15-8-10-23-11-9-15/h1-13H,(H,24,25)(H,26,27)

InChI Key

MEJZYXVMNFPFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

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